Electronic Differentiation from MAC13772: Ortho-Methyl (+I) vs. Ortho-Nitro (–I/–M) Substituent Effects on BioA Pharmacophore
The target compound differs from the validated BioA inhibitor MAC13772 (2-[(2-nitrophenyl)sulfanyl]acetohydrazide) by a single ortho-substituent replacement: methyl (target) vs. nitro (MAC13772). MAC13772 inhibits recombinant E. coli BioA with an IC₅₀ of 250 ± 28 nM as determined by a six-replicate dose-response curve fitted to a four-parameter logistic nonlinear regression model [1]. The target compound is claimed in the same patent family (US20150237857A1) as an antibacterial inhibitor of biotin biosynthesis [2]. The ortho-methyl group is electron-donating (Hammett σₘ = −0.07, σₚ = −0.17) whereas the ortho-nitro group is strongly electron-withdrawing (σₘ = +0.71, σₚ = +0.78), producing opposite effects on the electron density at the thioether sulfur and hydrazide nitrogen. This electronic inversion alters nucleophilicity at the terminal –NH₂ (critical for PLP Schiff base displacement in BioA) and shifts the reduction potential of the hydrazide moiety [3]. No direct BioA IC₅₀ data are available for the target compound; the quantitative electronic differentiation is based on established Hammett parameters.
| Evidence Dimension | Ortho-substituent electronic effect on pharmacophore reactivity (Hammett σₘ constant) |
|---|---|
| Target Compound Data | Ortho-CH₃: Hammett σₘ = −0.07 (electron-donating) |
| Comparator Or Baseline | MAC13772 (ortho-NO₂): Hammett σₘ = +0.71 (electron-withdrawing); BioA IC₅₀ = 250 ± 28 nM |
| Quantified Difference | Δσₘ = 0.78 units (opposite sign); BioA IC₅₀ for target not determined experimentally |
| Conditions | Hammett σₘ values from standard physical organic chemistry compilations; BioA IC₅₀ from recombinant E. coli BioA enzyme assay (Nature Chemical Biology, 2013) |
Why This Matters
The opposite electronic character of methyl vs. nitro dictates fundamentally different reactivity at the hydrazine warhead, meaning the target compound cannot be assumed to share MAC13772's BioA potency or binding mode without independent assay verification; this defines a distinct SAR node for medicinal chemistry exploration.
- [1] Zlitni, S., Ferruccio, L.F. & Brown, E.D. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. Nature Chemical Biology 9, 796–804 (2013). Figure 5b: MAC13772 BioA IC₅₀ = 250 ± 28 nM. View Source
- [2] Brown, E.D. et al. Antibacterial inhibitors. US Patent Application US20150237857A1, filed 2013. Claim 1 and compound listing include 2-(2-methylphenyl)sulfanylacetohydrazide. View Source
- [3] Hansch, C., Leo, A. & Taft, R.W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews 91(2), 165–195 (1991). Standard σₘ values for CH₃ and NO₂ substituents. View Source
